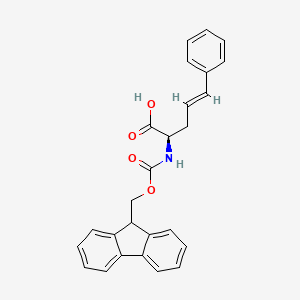

Fmoc-D-Styrylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHHKMOLFNMMV-NOENIZQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420654 | |

| Record name | Fmoc-3-styryl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215190-23-1 | |

| Record name | Fmoc-3-styryl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Styrylalanine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-styrylalanine, a non-proteinogenic amino acid derivative, is a valuable building block in peptide synthesis and drug discovery. Its unique structure, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group and a styryl side chain, imparts specific chemical properties that are advantageous for the synthesis of complex and sterically hindered peptides. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols related to this compound, tailored for professionals in chemical and pharmaceutical research.

Chemical Properties and Structure

This compound, systematically named (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-phenylpent-4-enoic acid, possesses a well-defined chemical structure that dictates its reactivity and utility.[1] The molecule consists of a D-alanine backbone where the amino group is protected by the base-labile Fmoc group. The side chain is characterized by a styryl moiety, which introduces both steric bulk and potential for specific interactions in peptide structures.[2][3]

Chemical Structure

The key structural features of this compound are:

-

Fmoc Group: The 9-fluorenylmethoxycarbonyl group is a large, hydrophobic protecting group that is stable under acidic conditions but readily cleaved by bases, such as piperidine. This property is fundamental to its use in solid-phase peptide synthesis (SPPS).

-

D-Configuration: The stereochemistry at the alpha-carbon is 'D', which is the non-natural configuration for amino acids. The incorporation of D-amino acids into peptides can enhance their stability against enzymatic degradation.

-

Styryl Side Chain: This bulky, aromatic side chain influences the conformational properties of peptides and can be leveraged in the design of peptidomimetics and other bioactive molecules.[2]

Quantitative Data

A summary of the key quantitative chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 215190-23-1 |

| Molecular Formula | C₂₆H₂₃NO₄ |

| Molecular Weight | 413.47 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~139.5 °C |

| Boiling Point | 683.3 °C at 760 mmHg (estimate) |

| Density | 1.2217 g/cm³ (rough estimate) |

| Solubility | Generally soluble in polar aprotic solvents (e.g., DMF, DMSO); sparingly soluble in water. |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS).[2][4] The following sections detail the methodologies for its incorporation into a peptide chain and the subsequent purification of the synthesized peptide.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of the sterically hindered this compound into a growing peptide chain on a solid support requires optimized coupling conditions. The general workflow is as follows:

Figure 1: General workflow for solid-phase peptide synthesis (SPPS).

Methodology:

-

Resin Swelling: The solid support (e.g., Wang resin, Rink amide resin) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is usually performed in two steps (e.g., 5 minutes and then 15 minutes) to ensure complete removal.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Coupling: this compound (typically 3-5 equivalents) is pre-activated with a coupling agent such as HBTU, HATU, or DCC/HOBt in the presence of a base like diisopropylethylamine (DIPEA) in DMF.[5] This activated solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours. Due to the steric hindrance of the styryl group, a stronger coupling agent like HATU and a longer coupling time may be necessary.

-

Washing: The resin is washed again with DMF to remove excess reagents.

-

Repeat Cycle: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers.

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification by Reversed-Phase HPLC (RP-HPLC)

Methodology:

-

Column: A C18 stationary phase is typically used for peptide purification.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.

-

Procedure:

-

The crude peptide is dissolved in a minimal amount of the initial mobile phase.

-

The sample is injected onto the HPLC column.

-

A linear gradient from a low to a high concentration of acetonitrile is run to elute the peptide.

-

Fractions corresponding to the major product peak are collected.

-

The purity of the collected fractions is confirmed by analytical HPLC.

-

The pure fractions are pooled, and the solvent is removed by lyophilization to obtain the final peptide as a white powder.

-

Biological Activity and Applications

This compound is primarily utilized as a specialized building block in the synthesis of peptides for various research and drug development purposes.[2][3] The incorporation of this non-natural amino acid can modulate the biological activity and pharmacokinetic properties of peptides.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, the inclusion of such unnatural amino acids in peptide sequences is a key strategy in medicinal chemistry. For instance, peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life. Furthermore, the lipophilic nature of the Fmoc group and the styryl side chain can enhance the cell permeability of peptides.[6]

The styryl moiety can also be used to introduce conformational constraints or to act as a photo-reactive group for bioconjugation or as a fluorescent probe. The applications of peptides containing this compound are broad and include the development of:

-

Novel Therapeutics: Designing peptides with enhanced stability and receptor-binding affinity.[2][4]

-

Enzyme Inhibitors: Creating peptidomimetics that can target the active sites of enzymes.

-

Biomaterials: Synthesizing peptides that can self-assemble into hydrogels or other functional materials.

Although no specific signaling pathways for this compound have been identified, the broader class of Fmoc-protected amino acids and dipeptides has been investigated for potential antimicrobial and antioxidant properties.[6] The lipophilicity conferred by the Fmoc group can facilitate interactions with and disruption of bacterial cell membranes.[6] However, further research is needed to elucidate the specific biological activities of peptides containing this compound.

Conclusion

This compound is a versatile and valuable tool for peptide chemists and drug developers. Its unique structural features, particularly the sterically demanding styryl side chain and the D-configuration of the alpha-carbon, offer opportunities to create novel peptides with tailored properties. The well-established protocols for its use in SPPS, combined with its potential to enhance the therapeutic profile of peptides, ensure its continued importance in the field of medicinal chemistry. Further investigations into the specific biological effects of peptides incorporating this compound are warranted to fully exploit its potential in drug discovery.

References

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chempep.com [chempep.com]

- 6. The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application of Fmoc-D-Styrylalanine in Peptide Synthesis

Abstract: The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug development. Fmoc-D-Styrylalanine is a unique building block that offers a trifecta of desirable attributes: the synthetic versatility of the Fmoc protecting group, the proteolytic resistance conferred by the D-configuration, and the novel steric and reactive properties of the styryl side chain. This document provides a comprehensive technical overview of the applications, experimental protocols, and strategic considerations for using this compound in solid-phase peptide synthesis (SPPS) for research and pharmaceutical development.

Core Concepts and Applications

This compound is a derivative of the amino acid alanine featuring three key chemical modifications that make it a valuable tool for peptide chemists:

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This standard Nα-protecting group is the foundation of the most widely used orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[1][2] Its key feature is its lability to basic conditions (typically piperidine), allowing for the selective deprotection of the N-terminus for chain elongation, while acid-labile side-chain protecting groups remain intact.[3][4]

-

D-Stereochemistry: The incorporation of D-amino acids is a critical strategy for enhancing the therapeutic potential of peptides.[5] Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid like D-Styrylalanine, the resulting peptide becomes significantly more resistant to enzymatic degradation, which can substantially increase its in vivo half-life.[5][6]

-

The Styryl Side Chain: The styryl group (a vinylbenzene moiety) is a non-natural side chain that introduces unique properties. Its bulk and rigidity can enforce specific conformational constraints on the peptide backbone, potentially locking the peptide into a bioactive conformation necessary for high-affinity receptor binding.[7] The unique structure of the styryl group enhances the compound's reactivity and compatibility in various organic reactions, making it a versatile building block for novel therapeutic agents.[8]

The primary applications of this compound stem from these features:

-

Development of Proteolytically Stable Peptidomimetics: Its most direct use is in creating peptide-based drugs with improved stability and longer duration of action in the body.[6][9]

-

Conformational Control and Receptor Targeting: The sterically demanding styryl group can be used to stabilize secondary structures like β-turns, which are crucial for molecular recognition and binding to specific biological targets.[5][7]

-

Probing Peptide-Protein Interactions: The styryl group's conjugated π-system suggests its potential use as a photo-crosslinking agent. Upon UV irradiation, it could form covalent bonds with nearby interacting molecules, allowing for the identification and mapping of binding sites.

-

Bioconjugation and Drug Delivery: The unique reactivity of the styryl group can be exploited for bioconjugation, facilitating the attachment of peptides to other biomolecules or drug delivery systems to improve therapeutic efficacy.[8]

Data Summary: Properties Conferred by D-Amino Acid Incorporation

The decision to incorporate a D-amino acid is typically driven by the need to overcome the inherent instability of natural L-peptides. The following table summarizes the expected impact of substituting an L-amino acid with its D-enantiomer, such as D-Styrylalanine.

| Property | L-Amino Acid Peptide | D-Amino Acid Containing Peptide | Rationale |

| Proteolytic Stability | Low | High | D-amino acids are not recognized by most endogenous proteases, preventing enzymatic cleavage.[5][10] |

| In Vivo Half-Life | Short | Extended | Increased resistance to proteolysis leads to a longer circulation time in the body.[5] |

| Immunogenicity | Potential for Immune Response | Generally Reduced | Altered structure can decrease recognition by the immune system. |

| Receptor Binding | Native Conformation | Can be enhanced or altered | D-amino acid can induce specific turns or structures that may fit a receptor pocket more effectively.[5][6] |

| Bioavailability | Low | Potentially Improved | Enhanced stability can lead to greater absorption and distribution.[9] |

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-based SPPS.[3] However, due to the steric bulk of the styryl side chain, special consideration should be given to the coupling step to ensure high efficiency.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).[1]

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

-

Fmoc-Protected Amino Acids: Including this compound.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine).

-

Deprotection Solution: 20% (v/v) Piperidine in DMF.

-

Cleavage Cocktail: Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) or similar TFA-based cocktail.[5]

-

Precipitation Solvent: Cold diethyl ether.

Generalized Protocol for Manual SPPS (0.1 mmol scale)

-

Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.[11]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the vial to activate the amino acid.[5]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate for 2-4 hours at room temperature. Note: Due to the steric hindrance of D-Styrylalanine, an extended coupling time or a "double coupling" (repeating the coupling step with fresh reagents) is highly recommended to ensure the reaction goes to completion.[11]

-

Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[12]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Global Deprotection:

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube of cold diethyl ether.[5]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

-

Dry the final peptide pellet under vacuum. The crude peptide can then be purified using reverse-phase HPLC.

-

Quantitative Data: Standard Coupling Reagent Stoichiometry

The table below provides a standard starting point for coupling reactions in Fmoc-SPPS. For sterically hindered residues like this compound, using the higher end of the equivalence range and extending reaction times is advisable.

| Reagent | Equivalents (relative to resin capacity) | Purpose |

| Fmoc-Amino Acid | 3 - 5 | Building block for peptide chain |

| HBTU | 3 - 5 | Activating agent for the carboxylic acid |

| HOBt | 3 - 5 | Racemization suppressant and activation aid |

| DIPEA | 6 - 10 | Base to activate the amino acid and neutralize the solution |

Visualizations

Chemical Structure and Synthetic Logic

The following diagrams illustrate the structure of the building block, its role in the synthesis cycle, and the strategic advantage it provides.

Caption: Structure of this compound.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. peptide.com [peptide.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chempep.com [chempep.com]

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-D-Styrylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Styrylalanine is a valuable synthetic amino acid derivative that finds significant application in peptide synthesis and drug development.[1] The presence of the styryl group introduces unique structural and potentially photoreactive properties into peptides, making it a target for studies in chemical biology and medicinal chemistry. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its direct use in standard solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of a plausible synthetic route for this compound and details the key characterization techniques employed to verify its structure and purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing with a readily available chiral precursor, such as N-Boc-D-serine. The overall strategy involves the conversion of the amino acid side chain into an aldehyde, followed by a Wittig reaction to introduce the styryl moiety, and finally, the protection of the alpha-amino group with the Fmoc moiety.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-D-serinal

A plausible route to the key aldehyde intermediate, N-Boc-D-serinal, starts from commercially available N-Boc-D-serine. To prevent over-reduction, the carboxylic acid is often converted to a Weinreb amide, which can then be selectively reduced to the aldehyde.

-

Weinreb Amide Formation: N-Boc-D-serine is coupled with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as EDC or HATU and a base like diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion.

-

Reduction to Aldehyde: The purified N-Boc-D-serine Weinreb amide is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to -78 °C under an inert atmosphere. A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise, and the reaction is carefully monitored by TLC. Upon completion, the reaction is quenched with a suitable reagent like methanol followed by an aqueous workup.

Step 2: Wittig Reaction to form N-Boc-D-Styrylalanine

The Wittig reaction is a reliable method for forming carbon-carbon double bonds from an aldehyde and a phosphonium ylide.[2]

-

Ylide Generation: Cinnamyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF) and cooled to 0 °C or lower. A strong base, such as n-butyllithium (n-BuLi), is added dropwise to generate the corresponding deep red or orange cinnamylide.

-

Olefination: A solution of N-Boc-D-serinal in the same anhydrous solvent is added dropwise to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the starting aldehyde is consumed (monitored by TLC).

-

Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield N-Boc-D-Styrylalanine.

Step 3: Deprotection and Fmoc Protection

-

Boc Deprotection: The N-Boc-D-Styrylalanine is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (typically 1:1 v/v) and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the TFA salt of D-Styrylalanine.

-

Fmoc Protection: The crude D-Styrylalanine is dissolved in a mixture of aqueous sodium carbonate or sodium bicarbonate and an organic solvent like dioxane or acetone. The solution is cooled in an ice bath, and a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in the same organic solvent is added dropwise. The reaction is stirred overnight, allowing it to warm to room temperature. The mixture is then acidified with dilute HCl, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The final product, this compound, is purified by recrystallization or flash chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conceptual Diagram of Characterization Techniques

Caption: Key techniques for this compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The following tables summarize the expected chemical shifts for the key structural motifs in this compound.

Table 1: Representative ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) ppm (Typical Range) | Multiplicity |

| Fmoc-H (aromatic) | 7.20 - 7.90 | m |

| Styryl-H (aromatic) | 7.10 - 7.40 | m |

| Styryl-H (vinylic) | 6.00 - 6.80 | m |

| α-CH | 4.30 - 4.60 | m |

| Fmoc-CH, CH₂ | 4.10 - 4.40 | m |

| β-CH₂ | 2.50 - 2.90 | m |

Table 2: Representative ¹³C NMR Data for this compound

| Carbons | Chemical Shift (δ) ppm (Typical Range) |

| Carboxyl C=O | 170 - 175 |

| Fmoc C=O | 155 - 158 |

| Fmoc aromatic C | 120 - 145 |

| Styryl aromatic C | 125 - 140 |

| Styryl vinylic C | 120 - 135 |

| Fmoc CH, CH₂ | 45 - 70 |

| α-C | 50 - 60 |

| β-C | 30 - 40 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information through fragmentation analysis. For this compound (Molecular Formula: C₂₆H₂₃NO₄), the expected exact mass is approximately 413.16 g/mol .

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | ~414.17 | Protonated molecular ion |

| [M+Na]⁺ | ~436.15 | Sodium adduct |

| [M-C₁₅H₁₁O₂]⁺ | ~192.10 | Loss of the Fmoc group |

| [C₁₅H₁₁O]⁺ | ~207.08 | Fragment of the Fmoc group |

| [C₁₄H₁₀]⁺ | ~178.08 | Dibenzofulvene fragment from Fmoc cleavage |

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity of the synthesized this compound. Chiral HPLC is particularly important to determine the enantiomeric excess (e.e.) and confirm that the stereochemistry at the α-carbon has been retained throughout the synthesis.

Table 4: Typical Chiral HPLC Parameters for Fmoc-Amino Acids

| Parameter | Description |

| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak or macrocyclic glycopeptide-based like Chirobiotic T)[3] |

| Mobile Phase | A mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) for normal phase, or acetonitrile/water/TFA for reversed-phase. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm). |

Successful synthesis should yield a product with high chemical purity (>98%) and high enantiomeric excess (>99% e.e.).

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and stereochemical integrity. The combination of a Wittig reaction on a chiral aldehyde derived from a D-amino acid, followed by standard protection chemistry, provides a viable route to this valuable building block. Rigorous characterization using NMR, mass spectrometry, and chiral HPLC is imperative to confirm the structure and purity of the final product, ensuring its suitability for applications in peptide synthesis and drug discovery.

References

A Technical Guide to Fmoc-D-Styrylalanine: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Styrylalanine is a non-canonical amino acid derivative that serves as a valuable building block in the field of peptide chemistry and drug discovery. Its unique structure, featuring a styryl group, allows for the introduction of specific conformational constraints and potential spectroscopic properties into synthetic peptides. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it fully compatible with the most common strategy for solid-phase peptide synthesis (SPPS), enabling its incorporation into novel peptide-based therapeutics and research tools.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for calculating reagent quantities, and for analytical characterization of the compound and resulting peptides.

| Property | Value | Citation(s) |

| Chemical Name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpent-4-enoic acid | [1] |

| Synonyms | Fmoc-3-styryl-D-alanine, Fmoc-D-Ala(styryl)-OH | [1][2] |

| Molecular Formula | C₂₆H₂₃NO₄ | [1][2][3] |

| Molecular Weight | 413.48 g/mol | [2] |

| CAS Number | 215190-23-1 | [1][2] |

| Appearance | White amorphous powder | [2] |

| Purity | ≥99% (HPLC) | [2] |

| Melting Point | 114 - 118 °C | [2] |

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual incorporation of this compound into a growing peptide chain on a solid support using the Fmoc/tBu (tert-butyl) strategy. This procedure is a fundamental component of synthesizing custom peptides for research and therapeutic development.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide, Wang)

-

This compound

-

Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOAt (1-Hydroxy-7-azabenzotriazole)

-

-

Activation Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Solvents: DMF, Dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: The peptide synthesis resin is swelled in DMF for approximately 1 hour in the reaction vessel.

-

Fmoc Deprotection:

-

The DMF is drained from the swollen resin.

-

The deprotection solution (20% piperidine in DMF) is added to the resin.

-

The mixture is agitated for 5-10 minutes to remove the Fmoc group from the N-terminus of the resin-bound peptide.[4]

-

The deprotection solution is drained, and the process is repeated once more.

-

The resin is thoroughly washed multiple times with DMF to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin substitution) in DMF.

-

Add the coupling reagents HATU and HOAt (slightly less than 1 equivalent relative to the amino acid).

-

Add the activation base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the mixture.

-

Allow the activation to proceed for a few minutes at room temperature.

-

-

Coupling Reaction:

-

The activated this compound solution is added to the deprotected resin in the reaction vessel.

-

The reaction is allowed to proceed with agitation for 1-2 hours at room temperature. The steric hindrance from the styryl group may necessitate longer coupling times or the use of specialized coupling reagents.[5]

-

A qualitative colorimetric test (e.g., Kaiser test) can be performed to confirm the completion of the coupling reaction by checking for the absence of free primary amines.

-

-

Washing:

-

After the coupling is complete, the reaction solution is drained.

-

The resin is washed extensively with DMF and DCM to remove excess reagents and by-products.

-

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Visualization of the SPPS Coupling Cycle

The following diagram illustrates the core workflow for a single amino acid addition cycle in Fmoc-based solid-phase peptide synthesis, the primary application for this compound.

Caption: Workflow for a single coupling cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

Solubility Profile of Fmoc-D-Styrylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-D-Styrylalanine, a key building block in solid-phase peptide synthesis (SPPS). While specific quantitative solubility data for this derivative is not extensively published, this document extrapolates from the known behavior of structurally similar Fmoc-protected amino acids and outlines detailed experimental protocols for determining precise solubility in various solvent systems. Understanding the solubility of this compound is critical for optimizing coupling efficiency, ensuring high peptide purity, and developing robust manufacturing processes.

Core Concepts in Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is governed by the interplay of the large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group and the specific side chain of the amino acid. This compound's structure, featuring a styryl group, contributes to its overall hydrophobicity. As a general principle, Fmoc-amino acids exhibit good solubility in polar aprotic solvents, which are essential for successful peptide synthesis.[1][2][3][4] In contrast, their solubility is limited in non-polar and aqueous solvents.[4]

Qualitative Solubility Data

Based on the general properties of Fmoc-amino acids, the expected solubility of this compound in common laboratory solvents is summarized below. This table serves as a practical guide for solvent selection in peptide synthesis and related applications.

| Solvent | Chemical Class | Expected Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | The most common and effective solvent for SPPS. However, it can degrade over time to release dimethylamine, which can prematurely remove the Fmoc group.[2] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | An excellent alternative to DMF, known for its high polarity and ability to solvate growing peptide chains effectively.[2] |

| Dichloromethane (DCM) | Chlorinated | Moderately Soluble | Often used in Boc-based SPPS, it is less common in Fmoc chemistry due to potential side reactions with piperidine.[2] |

| Tetrahydrofuran (THF) | Ether | Moderately Soluble | Can be used in certain applications, sometimes in solvent mixtures, but is generally less effective than DMF or NMP.[2] |

| Acetonitrile (ACN) | Nitrile | Sparingly Soluble | Primarily used in the purification of peptides by HPLC rather than as a primary solvent for synthesis. |

| Water | Aqueous | Sparingly Soluble | The hydrophobic nature of the Fmoc group significantly limits solubility in aqueous solutions.[4] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Can be used as a co-solvent to disrupt peptide aggregation.[2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound in a specific solvent, the following experimental protocol, based on the equilibrium solubility method followed by HPLC quantification, is recommended.

Materials:

-

This compound

-

Selected solvents (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Ensure that a visible amount of undissolved solid remains.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Alternatively, allow the solid to settle by gravity.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the this compound peak by UV absorbance at approximately 265 nm or 301 nm.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Pathway for Solvent Selection in SPPS

The choice of solvent is a critical parameter in solid-phase peptide synthesis. The following diagram outlines the logical considerations for selecting an appropriate solvent system for reactions involving this compound.

Caption: Decision pathway for solvent selection in SPPS involving this compound.

References

Commercial Suppliers and Technical Guide for Fm.oc-D-Styrylalanine in Research

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Commercial Sourcing and Application of Fmoc-D-Styrylalanine

This compound is a non-canonical amino acid derivative crucial for the synthesis of modified peptides in drug discovery and chemical biology research. Its unique styryl side chain offers a valuable tool for introducing conformational constraints, enhancing proteolytic stability, and serving as a probe for studying peptide-protein interactions. This guide provides a detailed overview of commercial suppliers, key technical data, and a comprehensive protocol for the incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS).

Commercial Availability of this compound

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key information from several commercial vendors to facilitate procurement and comparison.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Chem-Impex | 03471 | ≥ 99% (HPLC) | 1g, 5g, 10g | 215190-23-1 |

| Aapptec | UFF260 | Inquire | Inquire | 215190-23-1 |

| Usbiological | Inquire | Inquire | 500mg, 1g | 215190-23-1 |

| TRC | F620235 | Inquire | 25mg | 215190-23-1 |

| Crysdot | Inquire | 95+% | 5g | 215190-23-1 |

| Chemenu | Inquire | 95% | 5g | 215190-23-1 |

| American Custom Chemicals Corporation | Inquire | 95.00% | 5g, 25g | 215190-23-1 |

| AA Blocks | AA00BCFX | 96% | 100mg, 250mg, 1g, 5g, 10g | 215190-23-1 |

| XIAMEN EQUATION CHEMICAL CO.,LTD | Inquire | Inquire | Inquire | 215190-23-1 |

| ChemicalBook | CB7467330 | Inquire | Inquire | 215190-23-1 |

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis

The incorporation of sterically hindered non-canonical amino acids such as this compound requires optimized conditions to ensure efficient coupling and high-purity peptide products. The following protocol is adapted for manual Fmoc-based solid-phase peptide synthesis on a Rink Amide resin, emphasizing the use of a potent coupling reagent to overcome the steric bulk of the styryl side chain.[1]

Materials and Reagents

-

Fmoc-Rink Amide resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if synthesizing peptides with Cysteine)

-

Water, HPLC grade

-

Diethyl ether, anhydrous, cold

-

Reaction vessel for manual SPPS

-

Shaker/agitator

Procedure

This protocol outlines a single coupling cycle for the addition of one amino acid. This cycle is repeated for each amino acid in the desired peptide sequence.

1. Resin Swelling a. Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel. b. Add DMF to the resin and allow it to swell for a minimum of 30 minutes at room temperature with gentle agitation.[1] c. Drain the DMF from the swollen resin.

2. Fmoc-Deprotection a. Add a 20% solution of piperidine in DMF to the resin.[1] b. Agitate the mixture for 5 minutes at room temperature.[1] c. Drain the solution. d. Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.[1] e. Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.[1]

3. Coupling of this compound a. In a separate vial, pre-activate the this compound (4 equivalents relative to the resin loading) with HATU (3.8 equivalents) and DIPEA (8 equivalents) in a minimal amount of DMF. b. Allow the activation mixture to stand for 2-5 minutes at room temperature. c. Add the activated this compound solution to the deprotected peptide-resin in the reaction vessel. d. Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the styryl group, a longer coupling time is recommended.[2] e. To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").[2] f. Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

4. Peptide Chain Elongation a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1] f. Centrifuge the mixture to pellet the peptide and decant the ether.[1] g. Wash the peptide pellet with cold diethyl ether two more times.[1] h. Dry the crude peptide under vacuum.

6. Purification and Characterization a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the solid-phase synthesis of peptides containing this compound.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Caption: Key steps in the HATU-mediated coupling of this compound.

References

Unlocking New Frontiers in Peptide Design: An In-depth Guide to Unnatural Amino Acids

For Immediate Release – In the dynamic landscape of drug discovery and materials science, the strategic incorporation of unnatural amino acids (Uaas) into peptides has emerged as a transformative approach. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles, methodologies, and applications of Uaas in designing next-generation peptides with enhanced therapeutic properties.

Unnatural amino acids, which are not among the 20 proteinogenic amino acids, offer a vast expansion of the chemical diversity available for peptide engineering.[1][2] By introducing novel side chains, altering stereochemistry, or modifying the peptide backbone, Uaas can confer a range of advantageous properties. These include enhanced proteolytic stability, improved pharmacokinetic profiles, increased binding affinity and selectivity for biological targets, and the ability to impose specific conformational constraints.[2][3][4]

Methods of Incorporation: A Two-Pronged Approach

The integration of Uaas into peptide sequences is primarily achieved through two distinct strategies: chemical synthesis and biological incorporation.

1. Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The cornerstone of chemical incorporation is Solid-Phase Peptide Synthesis (SPPS).[3] This method involves the stepwise addition of amino acids, including Uaas, to a growing peptide chain anchored to a solid resin support. The Fmoc/tBu strategy is a widely adopted protocol within SPPS.[3][5] While the fundamental workflow mirrors that of natural amino acids—involving cycles of deprotection, coupling, and washing—the unique structures of Uaas often necessitate protocol modifications to address challenges like steric hindrance.[3]

2. Biological Incorporation: Genetic Code Expansion

Genetic code expansion techniques allow for the site-specific incorporation of Uaas into proteins and peptides during translation in living cells or in cell-free systems.[6][7][8] A prevalent method is nonsense suppression, particularly amber (UAG) stop codon suppression.[6][8][9][10] This approach utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA pair. The aaRS is engineered to specifically recognize and charge the suppressor tRNA with the desired Uaa, which then delivers it to the ribosome in response to an in-frame amber codon in the mRNA sequence.[6][8][11] More advanced techniques, such as frameshift suppression, enable the simultaneous incorporation of multiple different Uaas.[12][13]

Impact on Peptide Properties: Quantitative Insights

The inclusion of Uaas can dramatically alter the physicochemical and pharmacological properties of peptides. These enhancements are critical for transforming peptide leads into viable therapeutic candidates.

Enhancing Proteolytic Stability

A major obstacle in peptide drug development is their susceptibility to degradation by proteases.[2] Uaas provide a powerful solution by introducing modifications that hinder enzymatic cleavage. For instance, substituting L-amino acids with their D-enantiomers or incorporating bulky, non-natural side chains can significantly increase a peptide's half-life in biological fluids.[3][14]

| Peptide Modification | Original Peptide Half-Life (t½) | Modified Peptide Half-Life (t½) | Fold Increase | Reference |

| D-amino acid substitution | Minutes | Hours | >60 | [3][14] |

| N-methylation | 1.5 hours | >24 hours | >16 | [4] |

| α,α-disubstitution | 30 minutes | 8 hours | 16 | [14] |

Modulating Binding Affinity

The novel chemical functionalities introduced by Uaas can create new interactions with target receptors, leading to enhanced binding affinity (lower Kd value) and selectivity.[2][4] This can translate to increased potency and reduced off-target effects.

| Peptide | Target | Original Kd (nM) | Modified Kd (nM) | Modification | Reference |

| Minigastrin Analog | CCK2 Receptor | 15.2 | 1.8 | N-methylation & Aromatic Uaa | [4] |

| p53 peptide | MDM2 | ~5000 | ~50 | Alanine Scan & Uaa substitution | [15] |

| Neurotensin Analog | NTR1 | 25.0 | 3.5 | Conformationally constrained Uaa | [16] |

Visualizing the Workflow: From Concept to Application

Diagrams illustrating key processes provide a clear understanding of the experimental and logical workflows involved in Uaa incorporation and application.

Appendix: Detailed Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Uaa-Containing Peptide

This protocol outlines a general cycle for incorporating a Fmoc-protected unnatural amino acid into a peptide sequence on a Rink Amide resin.[3]

1. Resin Preparation and Swelling: a. Place Rink Amide resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.[3] b. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for 30 minutes with gentle agitation.[3][17] c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[3][18] b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected Uaa (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture. c. Allow the Uaa to pre-activate for 2-5 minutes. d. Add the activated Uaa solution to the deprotected resin. e. Agitate the reaction mixture for 1-4 hours. Note: Coupling times may be extended for sterically hindered Uaas.[3] f. Drain the coupling solution and wash the resin with DMF (3-5 times). g. (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

4. Iteration: a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection: a. After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[18] c. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[3] d. Filter the resin and collect the TFA solution. e. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. g. Dry the crude peptide under vacuum.

6. Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final peptide product by mass spectrometry.

Protocol 2: General Workflow for Uaa Incorporation via Amber Suppression in E. coli

This protocol provides a high-level workflow for expressing a protein containing a site-specifically incorporated Uaa in E. coli.

1. Plasmid Construction: a. Clone the gene of interest into an expression vector. Using site-directed mutagenesis, introduce a TAG (amber) stop codon at the desired incorporation site. b. Co-transform E. coli with the expression plasmid and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/suppressor tRNA pair specific for the desired Uaa.[8]

2. Cell Culture and Induction: a. Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) with appropriate antibiotics for plasmid selection. b. Supplement the growth medium with the unnatural amino acid to a final concentration typically ranging from 1-10 mM. c. When the cell culture reaches mid-log phase (OD600 ≈ 0.6-0.8), induce protein expression with an appropriate inducer (e.g., IPTG). d. Induce expression of the orthogonal aaRS/tRNA pair, if under a separate inducible promoter.

3. Protein Expression and Harvest: a. Allow protein expression to proceed for a designated period (e.g., 4-16 hours) at a suitable temperature (e.g., 18-37°C). b. Harvest the cells by centrifugation.

4. Lysis and Purification: a. Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization). b. Clarify the lysate by centrifugation to remove cell debris. c. Purify the target protein from the supernatant using appropriate chromatography techniques (e.g., affinity chromatography based on a purification tag, followed by ion exchange or size-exclusion chromatography).

5. Verification of Uaa Incorporation: a. Confirm the expression of the full-length protein using SDS-PAGE and Western blotting. b. Verify the precise mass of the purified protein, including the Uaa, using high-resolution mass spectrometry (e.g., ESI-MS) to confirm successful incorporation.

References

- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A general method for site-specific incorporation of unnatural amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]

- 9. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20030082575A1 - In vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]

- 11. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 12. pnas.org [pnas.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. journals.asm.org [journals.asm.org]

- 15. biorxiv.org [biorxiv.org]

- 16. [PDF] Non-standard amino acids in peptide design and protein engineering | Semantic Scholar [semanticscholar.org]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

The Strategic Incorporation of D-Amino Acids: A Technical Guide to Enhancing Peptide Stability and Modulating Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of D-amino acids in peptide science. It details how the strategic substitution of naturally occurring L-amino acids with their D-enantiomers can significantly enhance proteolytic stability, a critical hurdle in the development of peptide-based therapeutics. Furthermore, this guide examines the nuanced effects of these substitutions on biological activity, including receptor binding and signal transduction. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to equip researchers with the foundational knowledge required for the rational design of robust and potent peptide candidates.

The Core Principle: Overcoming Proteolytic Degradation

Peptides composed exclusively of L-amino acids are often rapidly degraded by proteases present in biological systems, severely limiting their therapeutic potential.[1][2][3] Proteases, being chiral enzymes, are highly specific for L-amino acid substrates. The incorporation of a D-amino acid into a peptide sequence introduces a stereochemical barrier that hinders or completely prevents protease recognition and cleavage at or near the substitution site.[1][4][5] This resistance to proteolysis is a primary driver for using D-amino acids in drug design, leading to a significantly longer plasma half-life and improved bioavailability.[3][6][7]

The strategic placement of D-amino acids is crucial. While a single substitution can confer substantial stability, creating fully D-peptide or retro-inverso peptides (where the sequence is reversed and all amino acids are D-enantiomers) can maximize resistance.[1]

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pnas.org [pnas.org]

Spectroscopic and Structural Characterization of Fmoc-D-Styrylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-Fmoc-D-styrylalanine (Fmoc-D-Styrylalanine), a synthetic amino acid derivative utilized in peptide synthesis, particularly for creating photo-crosslinkable peptides to study molecular interactions.[1][2] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound, based on its chemical structure and established data for similar compounds.

Molecular Structure and Properties

-

Chemical Name: (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-phenyl-4-pentenoic acid[3]

-

Synonyms: Fmoc-3-styryl-D-alanine, (E,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid[3]

-

Molecular Formula: C₂₆H₂₃NO₄[3]

-

Molecular Weight: 413.47 g/mol [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the chemical structure of this compound in solution. The following tables summarize the expected chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Fmoc aromatic C-H | 7.80 - 7.20 | Multiplet | 8H |

| Styryl aromatic C-H | 7.40 - 7.10 | Multiplet | 5H |

| Styryl vinyl C-H | 6.50 - 6.00 | Multiplet | 2H |

| Amide N-H | ~7.50 | Doublet | 1H |

| α-CH | ~4.50 | Multiplet | 1H |

| Fmoc CH₂ | ~4.40 | Multiplet | 2H |

| Fmoc CH | ~4.20 | Triplet | 1H |

| β-CH₂ | ~2.80 | Multiplet | 2H |

| Carboxylic acid O-H | >10.0 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| Carboxylic Acid C=O | ~175 |

| Amide C=O | ~156 |

| Fmoc Aromatic C | 144 - 120 |

| Styryl Aromatic C | 137 - 126 |

| Styryl Vinyl C | 135 - 125 |

| α-C | ~55 |

| Fmoc CH₂ | ~67 |

| Fmoc CH | ~47 |

| β-C | ~35 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The covalent bonds in a molecule vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a unique spectral fingerprint.[5]

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| N-H (Amide) | 3400 - 3200 | Stretching |

| C-H (Aromatic/Vinyl) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |

| C=O (Amide I) | 1680 - 1630 | Stretching |

| C=C (Aromatic/Vinyl) | 1600 - 1450 | Stretching |

| N-H (Amide II) | 1550 - 1510 | Bending |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.[6] For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ |

| Expected m/z | 414.1700 | 436.1519 | 412.1554 |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts based on known values for the Fmoc group, styryl moiety, and the amino acid backbone.[7] Assign the ¹³C NMR signals based on expected chemical shifts and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the powdered this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform or dichloromethane) and place a drop between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the solvent.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and assign the major absorption bands corresponding to the functional groups present in the molecule.[8]

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote ionization.[6]

-

Instrumentation: Employ a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

-

-

Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and use this to confirm the elemental composition. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Versatility of Styryl-Containing Amino Acids: A Technical Guide to Their Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides and proteins has emerged as a powerful strategy for expanding their functional repertoire. Among these, styryl-containing amino acids, characterized by the presence of a styryl group (-CH=CH-Ph), have garnered significant interest due to their unique photochemical and biophysical properties. This technical guide provides an in-depth exploration of the potential applications of these versatile building blocks, complete with quantitative data, detailed experimental protocols, and visual representations of key processes. The styryl moiety's rigid, planar structure and hydrophobicity can significantly influence the conformation and biological interactions of a peptide, leading to enhanced therapeutic efficacy.[1]

Core Applications

The unique characteristics of styryl-containing amino acids have paved the way for their use in a variety of applications, including:

-

Photo-crosslinking Agents: The vinyl group within the styryl moiety can be activated by light to form covalent bonds with interacting biomolecules. This makes styryl-containing peptides invaluable tools for photoaffinity labeling, enabling the identification and characterization of peptide-protein interaction sites.[2]

-

Fluorescent Probes: The conjugated π-system of the styryl group often imparts fluorescent properties to the amino acid. These intrinsic fluorophores can be used to study protein structure and dynamics, monitor biological processes, and for cellular imaging without the need for bulky external dyes.[3][4] A series of fluorescent unnatural amino acids with stilbene and meta-phenylenevinylene backbones have been synthesized, displaying a broad range of emission wavelengths from 400 to 800 nm.[3]

-

Modulators of Bioactivity: The introduction of a styryl group can significantly enhance the biological activity of peptides. This has been demonstrated in the development of more potent anticancer and antimicrobial peptides.[1] The hydrophobic and aromatic nature of the styryl group can increase a peptide's tendency for aggregation, which can be a factor in its biological efficacy.[5]

-

Molecular Scaffolds: The rigid nature of the styryl group can be used to create conformationally constrained peptides, which can lead to increased receptor selectivity and metabolic stability.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological and photophysical properties of styryl-containing amino acids and peptides.

Table 1: Comparative In Vitro Anticancer and Hemolytic Activities [1]

| Peptide Derivative | Target Cell Line | IC50 (µM) | Hemolytic Activity (MHC) (µg/mL) | Selectivity Index (MHC/IC50) |

| Parent Peptide | HeLa | >100 | >200 | - |

| Alkyl-Modified Peptide | HeLa | 50 | 150 | 3 |

| Styryl-Modified Peptide | HeLa | 15 | >200 | >13.3 |

This data highlights the significantly enhanced anticancer potency and selectivity of a styryl-modified peptide against HeLa cells compared to its parent and alkyl-modified counterparts.[1]

Table 2: Comparative In Vitro Antimicrobial Activity [1]

| Peptide Derivative | Target Organism | MIC (µg/mL) |

| Parent Peptide | S. aureus | 64 |

| Alkyl-Modified Peptide | S. aureus | 16 |

| Styryl-Modified Peptide | S. aureus | 4 |

The minimum inhibitory concentration (MIC) values demonstrate the superior potency of the styryl-modified peptide against Staphylococcus aureus.[1]

Table 3: Photophysical Properties of Mono-styryl-l-tyrosine Analogs in DMSO [3][6]

| Compound | Substitution on Styrene Ring | Absorption λmax (nm) | Emission λmax (nm) |

| 4a | -H | ~300, 330 | 400 |

| 4b | -OCH3 | ~300, 350 | 410 |

| 4c | -N(CH3)2 | ~300, 390 | 435 |

| 4d | -NO2 | ~300, 380 | Non-emissive in DMSO |

| 4e | -Br | ~300, 340 | 405 |

| 4f | -CF3 | ~300, 335 | 400 |

These analogs exhibit characteristic absorption peaks and emit strongly in the violet region, with variations depending on the substituent on the styrene ring.[6]

Experimental Protocols

Detailed methodologies for the synthesis and application of styryl-containing amino acids are crucial for reproducible research.

Protocol 1: Synthesis of Fmoc-(L)-Styrylalanine via Heck Coupling[2]

This protocol describes the palladium-catalyzed Heck coupling reaction between Fmoc-p-iodo-L-phenylalanine and styrene.

Materials:

-

Fmoc-p-iodo-L-phenylalanine

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-p-iodo-L-phenylalanine (1 equivalent) and styrene (1.2 equivalents) in anhydrous DMF.

-

Add triethylamine (2 equivalents).

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.1 equivalents) and tri(o-tolyl)phosphine (0.2 equivalents) in a small amount of anhydrous DMF.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Fmoc-(L)-styrylalanine.

Protocol 2: Synthesis of Fmoc-(L)-Styrylalanine via Wittig Reaction[2]

This protocol outlines the synthesis using a Wittig reaction between an ylide and Fmoc-p-formyl-L-phenylalanine.

Materials:

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi)

-

Fmoc-p-formyl-L-phenylalanine

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Formation: In a round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 equivalents) dropwise. Stir the resulting orange-red solution for 1 hour at room temperature to form the ylide.[2]

-

Wittig Reaction: In a separate flask, dissolve Fmoc-p-formyl-L-phenylalanine (1 equivalent) in anhydrous THF. Cool this solution to 0 °C.

-

Slowly add the aldehyde solution to the ylide solution via cannula.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.[2]

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Fmoc-(L)-styrylalanine.

Protocol 3: Incorporation of Fmoc-(L)-Styrylalanine into Peptides via SPPS[1][2]

This general protocol can be adapted for both manual and automated solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids (including Fmoc-(L)-styrylalanine)

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

-

DMF, DCM, Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react for 1-4 hours.[5] A double coupling step may be necessary to overcome steric hindrance from the bulky styryl group.[5]

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

-

Characterization: Confirm the identity of the peptide by mass spectrometry.

Protocol 4: Photo-crosslinking and Identification of Binding Partners[2]

This protocol describes the use of a styryl-functionalized peptide to identify its binding partner.

Materials:

-

Styryl-containing peptide

-

Target protein or cell lysate

-

UV lamp (e.g., 365 nm)

-

SDS-PAGE reagents and equipment

-

In-gel digestion kit (e.g., trypsin)

-

Mass spectrometer (MALDI-TOF or LC-MS/MS)

Procedure:

-

Incubation: Incubate the styryl-peptide with the target protein or cell lysate to allow for binding.

-

UV Irradiation: Expose the mixture to UV light to induce photo-crosslinking.

-

SDS-PAGE Analysis: Separate the proteins by SDS-PAGE. The cross-linked complex will appear as a higher molecular weight band.

-

Band Excision and Digestion: Excise the cross-linked band from the gel. Perform in-gel digestion of the protein-peptide conjugate using trypsin.[2]

-

Mass Spectrometry Analysis: Analyze the resulting peptide fragments by mass spectrometry.

-

Binding Site Identification: Identify the peptide fragment from the target protein that has been modified by the styryl-peptide to pinpoint the binding site.[2]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) illustrate important workflows and pathways involving styryl-containing amino acids.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tyrosine-derived stimuli responsive, fluorescent amino acids - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02753A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-D-Styrylalanine into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals